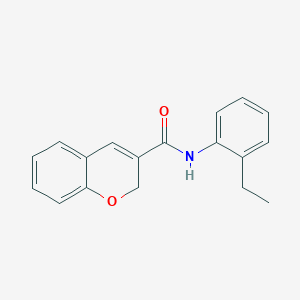
N-(2-ethylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2H-chromene-3-carboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, survival, and metabolism.
Scientific Research Applications
Chemosensors Development
N-(2-ethylphenyl)-2H-chromene-3-carboxamide derivatives have been explored for their potential as highly sensitive and selective chemosensors. For instance, studies have highlighted their effectiveness in detecting ions such as Cu^2+ and H_2PO_4^− due to their unique fluorescence responses, enabling precise environmental and biological monitoring (Xianjiao Meng et al., 2018).
Synthesis Methodologies
Research has also been directed towards the synthesis methodologies of this compound and its derivatives. Innovative approaches for creating these compounds include one-pot reactions and the use of green chemistry principles, thus offering efficient, eco-friendly, and versatile routes for producing a wide array of chromene-3-carboxamide derivatives with potential applications in drug development and material science (Chitreddy V. Subbareddy & S. Sumathi, 2017; A. M. Jadhav et al., 2018).
Biological Applications
Furthermore, the biological applications of this compound derivatives are under investigation, with studies examining their antioxidant, antibacterial, and anticancer properties. These derivatives have shown promise in various biological assays, suggesting potential therapeutic applications. For instance, certain derivatives exhibit significant antioxidant and antibacterial activities, indicating their potential utility in developing new treatments for infections and oxidative stress-related conditions (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017; M. Khan et al., 2019).
properties
IUPAC Name |
N-(2-ethylphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-13-7-3-5-9-16(13)19-18(20)15-11-14-8-4-6-10-17(14)21-12-15/h3-11H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJPVMMHGORINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

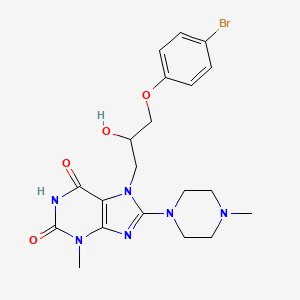
![1-benzyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2450731.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2450734.png)
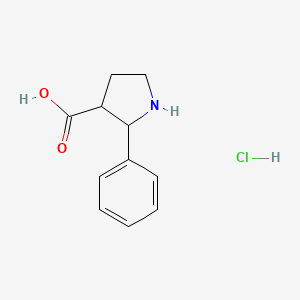



![N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2450743.png)
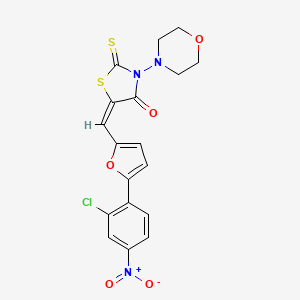
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one](/img/structure/B2450745.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2450746.png)
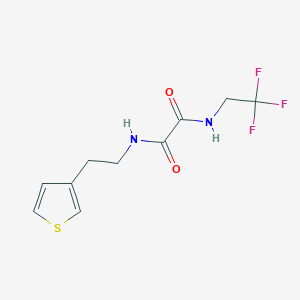
![6-chloro-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromen-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2450748.png)
